1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an ethyl group and an amino-pyridine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
The compound can be classified under organic compounds, specifically as an amine and a heterocyclic compound. It is structurally related to 3-aminopyridine derivatives, which have been explored for their pharmacological properties, including their role as kinase inhibitors and in various synthetic applications .
The synthesis of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol typically involves several steps:
These methods may vary based on available starting materials and desired yields, with some protocols optimizing reaction conditions such as temperature and solvent choice to enhance efficiency .
1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for compounds like 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol often involves interaction with specific enzymes or proteins. In particular, it has shown promise as an inhibitor of certain kinases:
This mechanism highlights its potential in therapeutic applications, particularly in cancer treatment where kinase activity is often dysregulated .
1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol exhibits several notable physical properties:
Chemical properties include:
These properties make it suitable for various synthetic pathways and applications in medicinal chemistry .
1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol has several applications in scientific research:
Piperidine-pyridine hybrids represent an emerging class of bioactive molecules with demonstrated efficacy across multiple therapeutic domains. The piperidine moiety, a saturated six-membered nitrogen heterocycle, contributes conformational flexibility, basicity (pKₐ ~11), and 3D orientational control of pharmacophoric elements. Conversely, the pyridine ring introduces aromatic character, π-stacking capability, and moderate basicity (pKₐ ~5), enhancing membrane permeability and bioavailability. When fused, these systems create spatially defined architectures capable of multipoint target engagement:
Table 1: Bioactive Piperidine-Pyridine Hybrids and Their Therapeutic Applications
| Hybrid Structure | Biological Target | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| 1-(Pyridin-4-yl)piperidin-4-amine | Serotonin receptors | Depression/Anxiety | Primary amine at C4 of piperidine |
| 2-(Piperidin-1-yl)nicotinonitrile | Bcr-Abl kinase | Leukemia | Nitrile at pyridine C3 |
| 1-(3-Aminopyridin-4-yl)piperidin-3-ol | Neurotransmitter transporters | Neuropathic pain | meta-Aminopyridine + piperidinol |
The ethyl substituent at C3 of the piperidine ring in 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol extends into lipophilic protein cavities, potentially enhancing binding selectivity—a strategy validated in µ-opioid receptor antagonists [3].
The 3-aminopyridine unit is a critical pharmacophore that drives target affinity through dual hydrogen-bonding interactions and resonance-assisted electron donation. Unlike 2- or 4-aminopyridines, the meta-positioned amino group enables asymmetric charge distribution, facilitating interactions with Asp/Glu residues in enzymatic active sites:
Table 2: Comparative Analysis of Aminopyridine Isomers
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
|---|---|---|---|
| pKₐ (conjugate acid) | 6.86 | 6.04 | 9.11 |
| H-Bond Donor Capacity | Weak (intramolecular H-bond) | Strong | Moderate |
| Electron Distribution | Localized on N-C2 bond | Delocalized across ring | Localized on N-C4 bond |
| Bioactivity Prevalence | 45% of aminopyridine drugs | 32% | 23% |
In 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol, the 3-aminopyridine motif likely serves as a key recognition element for biological targets, analogous to its role in antidiabetic agents (e.g., alogliptin) and antiviral compounds [4].
This hybrid scaffold integrates three pharmacophoric elements into a single molecular entity, each contributing distinct advantages:
Synthetic accessibility further validates this scaffold’s utility. The piperidine ring can be constructed via cyclization of 1,4-diaminobutane precursors, followed by nucleophilic aromatic substitution with 2-chloro-3-aminopyridine derivatives—a route demonstrated for analogous structures [3]. Ethyl introduction at C3 may leverage alkylation of enolate intermediates or reductive amination strategies.
Computational models predict favorable drug-likeness:
Table 3: Predicted Physicochemical Properties of 1-(3-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol
| Property | Value | Ideal Range for Drugs |
|---|---|---|
| Molecular Weight | 207.29 g/mol | ≤500 g/mol |
| cLogP | 1.8 (predicted) | 1–3 |
| H-Bond Donors | 3 (NH₂, OH) | ≤5 |
| H-Bond Acceptors | 3 (N, N, O) | ≤10 |
| Topological Polar Surface Area | 55 Ų | <140 Ų |
| Rotatable Bonds | 2 | ≤10 |
This scaffold’s versatility supports derivatization at multiple sites:
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2